Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Researchers procuring 1,3,4-thiadiazole probes for kinase or SIRT2 SAR studies often receive the incorrect meta-CF3 regioisomer (CAS 392318-25-1) or des-fluoro analogue, producing divergent biological results. This compound is the authentic ortho-trifluoromethylbenzamido-1,3,4-thiadiazole with an ethyl ester stable in cellular assays. • Ortho-CF3 dihedral constraint engages Abl/Src-family hydrophobic sub-pockets; replacement with meta/para isomers alters pharmacophoric geometry. • 10 H-bond acceptor vectors (3× C-F) vs. 7 for des-fluoro-enables halogen-bond-driven fragment elaboration and crystallographic probing. • In stock from 2 mg to 1 g; custom synthesis available for bulk and derivative scale-up.

Molecular Formula C14H12F3N3O3S2
Molecular Weight 391.38
CAS No. 391874-88-7
Cat. No. B2355158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
CAS391874-88-7
Molecular FormulaC14H12F3N3O3S2
Molecular Weight391.38
Structural Identifiers
SMILESCCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C14H12F3N3O3S2/c1-2-23-10(21)7-24-13-20-19-12(25-13)18-11(22)8-5-3-4-6-9(8)14(15,16)17/h3-6H,2,7H2,1H3,(H,18,19,22)
InChIKeyPOKLPPGRBAAVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 391874-88-7: Structural Identity & Physicochemical Baseline


Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 391874-88-7) is a 1,3,4-thiadiazole derivative doubly functionalized with an ortho-trifluoromethylbenzamido substituent at the 5-position and an ethyl thioacetate moiety at the 2-position. The molecule has a molecular formula of C₁₄H₁₂F₃N₃O₃S₂, a molecular weight of 391.4 g mol⁻¹, a computed XLogP3 of 3.6, and a topological polar surface area (TPSA) of 135 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity [1]. The ortho-CF₃ substitution pattern imposes a distinct conformational constraint on the benzamide ring relative to its meta- and para-substituted regioisomers, thereby altering both pharmacophoric geometry and physicochemical properties, which can result in divergent biological recognition when evaluated against closely related analogues [2].

1,3,4-Thiadiazole scaffold with ortho-CF₃ benzamide for kinase inhibitor SAR and lead optimization studies
Conformationally constrained pharmacophore imposed by ortho-substitution pattern supports regioisomer-dependent biological recognition research
Ethyl ester moiety provides intermediate lipophilicity for cellular assay compatibility and prodrug hydrolysis profiling

Why CAS 391874-88-7 Is Not Interchangeable with Analogues


The 1,3,4-thiadiazole scaffold tolerates extensive substitution, and even subtle positional isomerism can result in substantially different biological and physicochemical outcomes. In the class of 5-benzamido-1,3,4-thiadiazol-2-yl-thioacetates, the position of the trifluoromethyl substituent on the benzamide ring (ortho, meta, or para) controls the dihedral angle between the benzamide and the thiadiazole core, consequently modulating hydrogen-bond networks, steric accessibility, and overall molecular topology [1]. Users who treat the ortho-CF₃ compound (CAS 391874-88-7) as interchangeable with its meta-CF₃ regioisomer (CAS 392318-25-1) or other ester variants (methyl, tert-butyl) risk obtaining a different conformational population, altered solubility, and, most critically, a divergent biological profile if receptor recognition is sensitive to the spatial orientation of the –CF₃ group. The quantitative evidence below demonstrates why this particular ortho-substituted ethyl ester merits differentiated selection.

Regioisomer
Ortho-CF₃ (CAS 391874-88-7) Conformationally biased pharmacophore geometry
Meta-CF₃ (CAS 392318-25-1) or para-CF₃ analogues Dihedral angle and spatial –CF₃ orientation may shift, potentially altering biological recognition
Ester moiety
Ethyl ester (CAS 391874-88-7) Balanced lipophilicity–hydrolysis profile for cell-based assays
Methyl or tert-butyl ester variants Lipophilicity and enzymatic hydrolysis rate may differ; cellular exposure profile may not transfer directly
Des-fluoro analogue
Ortho-CF₃ benzamide (CAS 391874-88-7) Expanded H-bond acceptor network and halogen-bonding potential
Unsubstituted benzamide analogue Reduced intermolecular interaction capacity may yield divergent binding profiles

Quantitative Differentiation: CAS 391874-88-7 vs. Closest Analogs


Ortho-CF₃ vs. Meta-CF₃ Regioisomer Comparison

The ortho-trifluoromethyl substitution on the benzamide group of CAS 391874-88-7 creates a sterically more crowded environment around the amide linkage compared to the meta-substituted regioisomer CAS 392318-25-1. This steric pressure elevates the rotational barrier of the benzamide ring and biases the –CF₃ group toward a specific spatial quadrant relative to the thiadiazole ring. In published SAR studies on 1,3,4-thiadiazole-2-yl-thioacetate analogues targeting Abl kinase, the para-CF₃ analogue (N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide) exhibited an Abl IC₅₀ of 7.4 µM, and the authors explicitly note that the position of the –CF₃ group on the phenyl ring dramatically influences kinase inhibitory potency by altering hydrophobic packing with key active-site residues [1][2]. While direct IC₅₀ data for CAS 391874-88-7 and CAS 392318-25-1 are absent from the public domain, the demonstrated positional sensitivity within the same scaffold family provides class-level evidence that the ortho-CF₃ geometry of CAS 391874-88-7 is predicted to yield a different kinase inhibition and cytotoxicity profile relative to its meta-CF₃ congener [3].

Positional –CF₃ SAR
Class-level
Ortho-CF₃ geometry predicted to yield distinct kinase recognition vs. meta-CF₃
Positional –CF₃ sensitivity demonstrated in 1,3,4-thiadiazole kinase inhibitor series; ortho geometry may alter hydrophobic packing
No direct bioactivity data for target compound; class-level inference from para-CF₃ analogue Abl IC₅₀ 7.4 µM
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Ethyl vs. Methyl/tert-Butyl Ester Selection

The ethyl ester of CAS 391874-88-7 offers a calculated XLogP3 of 3.6, intermediate between the more polar methyl ester (XLogP3 ≈ 2.8–3.0 for the methyl analogue) and the more lipophilic tert-butyl ester (XLogP3 ≈ 4.2–4.5 estimated for the tert-butyl congener) [1]. This intermediate lipophilicity provides a balanced solubility–permeability profile favourable for cellular assay conditions while retaining sufficient hydrolytic stability for convenient handling. In published structure–activity studies on 1,3,4-thiadiazole-based SIRT2 inhibitors (e.g., ST131, ST132), the ethyl ester was selected as the preferred prodrug moiety because it is hydrolysed by endogenous esterases at a rate that sustains intracellular exposure without rapid clearance, in contrast to the methyl ester, which is hydrolysed more slowly, and the tert-butyl ester, which resists enzymatic hydrolysis but may exhibit poor aqueous solubility [2].

Ester Lipophilicity
Supporting evidence
XLogP3 3.6 (ethyl ester)
Intermediate lipophilicity supports balanced solubility–permeability for cellular assay conditions
Methyl ester ~2.8–3.0; tert-butyl ester ~4.2–4.5 (estimated); hydrolysis rates inferred from SIRT2 inhibitor literature
Prodrug Design Synthetic Versatility Ester Hydrolysis

H-Bond Acceptor/Donor: Ortho-CF₃ vs. Unsubstituted Benzamide

The ortho-trifluoromethyl group of CAS 391874-88-7 adds three fluorine atoms capable of acting as weak hydrogen-bond acceptors (C–F···H–X interactions) while simultaneously increasing the acidity of the adjacent amide N–H proton, thereby strengthening its hydrogen-bond donor capacity. The computed hydrogen-bond donor count is 1 and acceptor count is 10, compared to the unsubstituted benzamide analogue (no –CF₃ group), which has a hydrogen-bond donor count of 1 and acceptor count of 7 [1]. This expanded acceptor network provides additional intermolecular interaction possibilities with protein binding pockets, particularly in kinase ATP-binding sites where halogen bonds with backbone carbonyls or gatekeeper residues are known to enhance affinity and selectivity [2].

H-Bond Acceptor Network
Reported
10 vs. 7 acceptors
Three additional C–F H-bond acceptors from ortho-CF₃ group expand interaction potential with protein binding pockets
Computed values (PubChem); halogen-bonding propensity inferred from fluorinated kinase inhibitor literature
Medicinal Chemistry Molecular Recognition Drug-Target Interaction

Application Scenarios for CAS 391874-88-7


Kinase Inhibitor Lead Optimization with Ortho-CF₃ Geometry

Medicinal chemistry teams pursuing Abl, Src-family, or other kinase targets for which the 1,3,4-thiadiazole scaffold has demonstrated activity should select CAS 391874-88-7 when the ortho-CF₃ vector is critical for engaging a hydrophobic sub-pocket or forming halogen bonds with gatekeeper residues. The class-level SAR from para-CF₃ analogues showing Abl IC₅₀ = 7.4 µM [1] demonstrates that the –CF₃ position is a potency determinant; the ortho-CF₃ regioisomer (CAS 391874-88-7) is predicted to sample a distinct conformational space and should not be replaced by meta- or para-CF₃ congeners without explicit comparative testing.

SIRT2 Inhibitor Development via Thiadiazole-Ethyl Ester Prodrug

Building on the demonstrated SIRT2 inhibitory activity of 1,3,4-thiadiazole ethyl ester acetamides (ST131, ST132: IC₅₀ = 8.95 and 6.62 µM, respectively) [2], CAS 391874-88-7 serves as a structurally related intermediate or reference compound for further SAR exploration. The ethyl ester provides the appropriate hydrolytic stability for cellular assays, and the ortho-CF₃ benzamide introduces electronic and steric features that can be systematically varied to probe the channel entrance region of the SIRT2 binding site.

Halogen-Bonding Features in Fragment-Based Design

The ortho-CF₃ group of CAS 391874-88-7 contributes three C–F bonds (H-bond acceptor count = 10 vs. 7 for the des-fluoro analogue) [3], offering additional halogen-bonding vectors that can be exploited in fragment-growing or scaffold-hopping strategies. Procurement of the fluorinated compound rather than its non-fluorinated benzamide analogue is necessary to interrogate these specific protein–ligand interactions in crystallographic or biophysical assays.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Ortho-CF₃ geometry review
Positional SAR and conformational analysis against kinase targets
SIRT2 inhibitor development
Ethyl ester prodrug context
Cellular hydrolysis rate and intracellular exposure profiling
Fragment-based design studies
Halogen-bonding vector analysis
C–F interaction mapping in target binding sites
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